molecular formula C17H20 B3048512 1,5-Diphenylpentane CAS No. 1718-50-9

1,5-Diphenylpentane

Cat. No.: B3048512
CAS No.: 1718-50-9
M. Wt: 224.34 g/mol
InChI Key: AZZHCIXSZZXEAS-UHFFFAOYSA-N
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Description

1,5-Diphenylpentane is an organic compound with the molecular formula C17H20. It consists of a pentane backbone with phenyl groups attached to the first and fifth carbon atoms. This compound is known for its unique structural properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diphenylpentane can be synthesized through several methods. One common method involves the reaction of diphenylmethane with n-butyl bromide in the presence of sodium amide and liquid ammonia. The reaction proceeds as follows:

  • A suspension of sodium amide in liquid ammonia is prepared.
  • Diphenylmethane is added to the suspension, followed by n-butyl bromide.
  • The reaction mixture is stirred, and the ammonia is allowed to evaporate.
  • The resulting product is extracted and purified .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,5-Diphenylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,5-Diphenylpentane has several scientific research applications, including:

    Chemistry: Used as a model compound in organic synthesis and reaction mechanism studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Diphenylpentane involves its interaction with various molecular targets and pathways. The phenyl groups can participate in π-π interactions, while the pentane backbone provides flexibility and stability. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of phenyl groups at the terminal positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various research applications .

Properties

IUPAC Name

5-phenylpentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHCIXSZZXEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169166
Record name 1,5-Diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1718-50-9
Record name 1,5-Diphenylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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